molecular formula C28H16S B1628006 Diphenanthro[9,10-b:9',10'-d]thiophene CAS No. 202-72-2

Diphenanthro[9,10-b:9',10'-d]thiophene

Cat. No. B1628006
CAS RN: 202-72-2
M. Wt: 384.5 g/mol
InChI Key: XVVNDPCXBLFCTC-UHFFFAOYSA-N
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Description

Diphenanthro[9,10-b:9’,10’-d]thiophene is a polycyclic heteroarene derivative . It has been used as a hole-transporting material in perovskite solar cell fabrication .


Chemical Reactions Analysis

While specific chemical reactions involving Diphenanthro[9,10-b:9’,10’-d]thiophene are not mentioned in the sources retrieved, thiophene derivatives in general can undergo various reactions such as C-H arylation .


Physical And Chemical Properties Analysis

Diphenanthro[9,10-b:9’,10’-d]thiophene has a density of 1.4±0.1 g/cm3, a boiling point of 676.7±24.0 °C at 760 mmHg, and a flash point of 277.8±9.1 °C . Its LogP value is 9.30, indicating its lipophilicity .

Scientific Research Applications

Perovskite Solar Cells

Diphenanthro[9,10-b:9',10'-d]thiophene (DPT) has been utilized in the fabrication of perovskite solar cells (PSCs). It serves as a core in hole-transporting materials (HTMs), enhancing the photovoltaic performance due to efficient hole transfer and higher hole mobility. DPT-based molecules in PSCs exhibit impressive power conversion efficiency and long-term durability, surpassing benchmark materials like spiro-OMeTAD. These findings indicate the potential of DPT in advancing solar cell technologies (Venkateswarlu et al., 2020).

Organic Semiconductors for Thin-Film Transistors

DPT derivatives have shown promise as organic semiconductors in thin-film transistors (TFTs). Isomeric diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophenes demonstrate high thermal stability and superior transistor characteristics, making them suitable for applications requiring high-temperature processing (Kang et al., 2013).

Electrochromic Properties

The electrochromic properties of poly(diphenyldithieno[3,2-b;2',3'-d]thiophene) have been explored, revealing potential applications in electronic devices. This compound undergoes significant color changes under different voltages, indicating its usefulness in electronic display technologies (Mert et al., 2006).

Applications in Organic Light Emitting Diodes

DPT derivatives are used in the development of organic light-emitting diodes (OLEDs). They offer high external quantum efficiency and solid-state efficiency, which is crucial for enhancing OLED performance (He et al., 2016).

Organic Field-Effect Transistors

DPT is instrumental in the development of organic field-effect transistors (OFETs). Molecules like phenanthro[1,2-b:8,7-b']dithiophene, which include DPT, have been synthesized and show promising field-effect mobility, crucial for transistor applications (Nishihara et al., 2013).

Mechanism of Action

In the context of perovskite solar cells, Diphenanthro[9,10-b:9’,10’-d]thiophene-based molecules exhibit appropriate energy-level alignment with the perovskite, ensuring efficient hole transfer from the perovskite to the hole-transporting materials .

Future Directions

Diphenanthro[9,10-b:9’,10’-d]thiophene-based molecules have shown promise in the field of perovskite solar cells . They exhibit impressive photovoltaic performance, better hole extraction, higher hole mobility, and excellent film-forming ability . These properties suggest that Diphenanthro[9,10-b:9’,10’-d]thiophene-based molecules could be potential candidates for achieving high-performance perovskite solar cells in the future .

properties

IUPAC Name

16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16S/c1-5-13-21-17(9-1)19-11-3-7-15-23(19)27-25(21)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)29-27/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVNDPCXBLFCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(S4)C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576734
Record name Diphenanthro[9,10-b:9',10'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenanthro[9,10-b:9',10'-d]thiophene

CAS RN

202-72-2
Record name Diphenanthro[9,10-b:9',10'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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